
4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H10BrClFNO2S and its molecular weight is 378.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound 4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide and its derivatives have been explored in the synthesis of various molecular antagonists. These compounds are significant in the development of targeted preparations for the prevention of human HIV-1 infection. Such compounds can be synthesized through multiple step reactions involving bromination and chlorosulfonation, and have been characterized by NMR, MS, and IR techniques (Cheng De-ju, 2015).
Applications in Photodynamic Therapy
The compound has also found applications in photodynamic therapy for the treatment of cancer. A study on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups revealed that these compounds exhibit properties suitable for Type II photosensitizers in cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Use in Cyclooxygenase Inhibition
Another application includes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which have been evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in such compounds has shown to preserve COX-2 potency and increase COX1/COX-2 selectivity (Hiromasa Hashimoto et al., 2002).
Synthesis of Fungicides
The compound has also been synthesized for use in fungicides, showing excellent microbiocidal activity in coatings. This involves a two-step process of chloroacetylization and bromination, starting from 2-methylbenzenamine (Ren Yu-hong, Oai Joint, 2002).
Synthesis of Chiral Fluorinating Agents
Additionally, this compound derivatives have been used in the synthesis of chiral fluorinating agents. This includes treatments with BuLi and subsequent reactions leading to the formation of optically pure compounds, which are then used as fluorinating agents (Huiliang Sun, Zhaopeng Liu, Long-Qian Tang, 2008).
Crystal Structural Analysis
The compound's derivatives have been extensively studied in crystallography to understand their molecular and supramolecular structures. These studies provide insights into the interactions and architecture of these compounds at the molecular level (V. Z. Rodrigues et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO2S/c1-8-2-4-12(10(15)6-8)17-20(18,19)13-5-3-9(14)7-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRUEIVRBKOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)
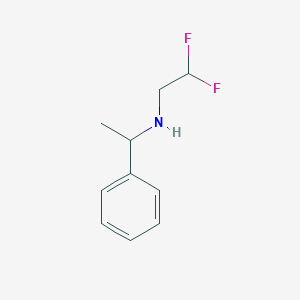
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2529063.png)
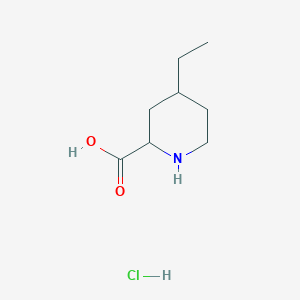
![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
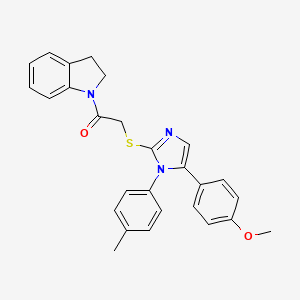
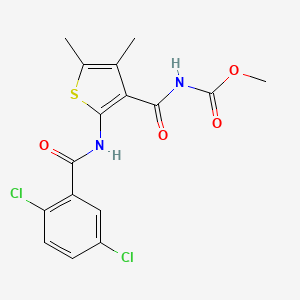
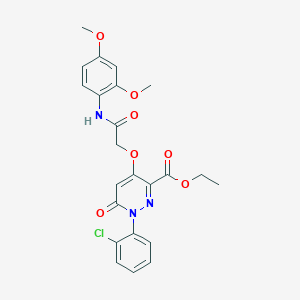

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
